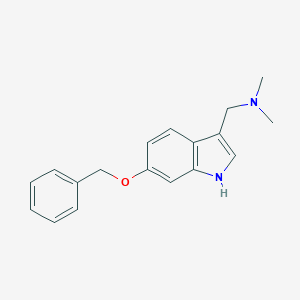

6-Benzyloxygramine

Descripción

Nomenclature and Chemical Identity

Understanding the precise nomenclature and chemical identifiers of 6-Benzyloxygramine is fundamental to its study and characterization in chemical research.

The systematic IUPAC name for this compound precisely describes its chemical structure. It indicates a dimethylaminomethyl group attached to the 3-position of a 1H-indole ring, which is substituted with a benzyloxy group at the 6-position.

In addition to its IUPAC name, this compound is known by several synonyms in chemical literature and databases. These include (6-Benzyloxyindolyl)-N,N-dimethylmethylamine and N,N-dimethyl-6-(phenylmethoxy)-1H-indole-3-methanamine. The identifier NSC 92545 is also associated with this compound.

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier for chemical substances. The CAS number assigned to this compound is 57765-22-7. aksci.com

Here is a summary of the nomenclature and key identifiers for this compound:

| Identifier Type | Detail | Source(s) |

| IUPAC Name | 1-(6-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine | Outline |

| Synonyms | (6-Benzyloxyindolyl)-N,N-dimethylmethylamine | |

| N,N-dimethyl-6-(phenylmethoxy)-1H-indole-3-methanamine | ||

| NSC 92545 | ||

| CAS Number | 57765-22-7 | aksci.com |

Synonyms: (6-Benzyloxyindolyl)-N,N-dimethylmethylamine, N,N-dimethyl-6-(phenylmethoxy)-1H-indole-3-methanamine, NSC 92545

Context within Gramine Alkaloids and Indole Derivatives

This compound is situated within the broader chemical landscape of indole derivatives and is structurally related to the gramine family of alkaloids.

Gramine is a naturally occurring indole alkaloid with the chemical name 3-(dimethylaminomethyl)indole. nih.gov It is found in certain plant species, notably in the genus Hordeum. nih.gov Gramine itself is a relatively simple indole alkaloid and serves as a key intermediate in organic synthesis, particularly in reactions involving the indole nucleus. mdma.ch this compound is a structural analog of gramine, featuring a benzyloxy substituent at the 6-position of the indole ring. This substitution modifies the chemical properties and potential reactivity compared to the parent gramine molecule, while retaining the core dimethylaminomethyl indole structure characteristic of the gramine family. The relationship highlights this compound as a modified member or derivative within this class of indole alkaloids. gla.ac.uk

Indole and its derivatives constitute a vast and important class of organic compounds, widely found in natural products, including numerous alkaloids, and are fundamental structures in medicinal chemistry. chula.ac.thjpionline.orgsci-hub.se The indole moiety is recognized for its versatile pharmacological activities and its ability to interact with various biological targets, including proteins. chula.ac.thsci-hub.se The significance of this compound stems from its identity as a functionalized indole derivative. Indole derivatives like this compound are often synthesized to explore their chemical properties, reactivity, and potential applications in various fields, including the development of new synthetic methodologies or as potential scaffolds for discovering biologically active compounds. jpionline.orgsci-hub.se Research involving benzyloxy-substituted indole derivatives, such as 5-benzyloxygramine, has demonstrated their capacity to interact with proteins and exhibit biological effects, underscoring the potential significance of this class of compounds in chemical and biological research. ebi.ac.ukresearchgate.netmdpi.comacs.org Furthermore, substituted gramine derivatives, including benzyloxy variants, have been explored in organic synthesis as intermediates for constructing more complex molecules, such as tryptophan derivatives. dss.go.th

Relationship to Gramine Family

Overview of Research Significance

The research significance of this compound lies primarily in its utility as a synthetic intermediate in organic chemistry and its investigation in the context of studying protein interactions. It has been employed in the synthesis of various complex molecules, including substituted carbazoles. core.ac.uk Additionally, benzyloxygramine derivatives, including potentially this compound, have been explored in methods for preparing hydroxyskatoles through catalytic debenzylation or hydrogenolysis. cdnsciencepub.comcdnsciencepub.com

More recently, this compound has garnered attention in the field of chemical biology, particularly in research aimed at understanding and targeting protein functions. Studies have investigated its interaction with the nucleocapsid (N) protein of coronaviruses, including MERS-CoV and SARS-CoV-2. nih.govustc.edu.cnacs.orgmdpi.combiorxiv.org It has been identified as a molecule capable of stabilizing non-native protein-protein interactions (PPIs) within the N-terminal domain (N-NTD) of the coronavirus N protein. nih.govacs.orgmdpi.combiorxiv.org This interaction has been shown to induce non-native dimerization and aggregation of the N protein, thereby impairing its typical functions essential for the viral life cycle. nih.govacs.orgmdpi.com Structural studies, utilizing techniques such as X-ray crystallography and small-angle X-ray scattering, have been employed to elucidate the binding mechanism of this compound to the N-NTD and to confirm the resulting abnormal protein oligomerization. acs.orgbiorxiv.org This research highlights the compound's value as a chemical probe for investigating protein interaction interfaces and the potential to modulate protein function through the induction of non-native interactions.

Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀N₂O | buyersguidechem.comaksci.com |

| Molecular Weight | 280.36 - 280.4 g/mol | buyersguidechem.comaksci.com |

| Melting Point | 134-136 °C | buyersguidechem.com |

| Boiling Point | 442.3 °C at 760 mmHg | buyersguidechem.com |

| Density | 1.153 g/cm³ | buyersguidechem.com |

| Flash Point | 221.3 °C | buyersguidechem.com |

Propiedades

IUPAC Name |

N,N-dimethyl-1-(6-phenylmethoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-10-16(8-9-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPLSLHBKDIBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293837 | |

| Record name | 6-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57765-22-7 | |

| Record name | 57765-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6-benzyloxygramine

Comparison of Synthetic Efficiencies and Yields

The synthesis of 6-benzyloxygramine and its isomers, as well as their subsequent transformations, involve varying efficiencies and yields depending on the specific reaction conditions and routes employed. While direct synthesis yields for this compound are not explicitly detailed in all contexts, information on the synthesis of related benzyloxygramine isomers and the yields of products derived from this compound through transformations like hydrogenolysis provide insight into the synthetic landscape.

For instance, the synthesis of 7-benzyloxygramine has been reported with a yield of 80% starting from 7-(benzyloxy)-1H-indole, aqueous dimethylamine, and aqueous formaldehyde in acetic acid. chemicalbook.com In a different transformation, the preparation of ethyl 2-nitro-3-(5-benzyloxyindol-3-yl)propanoate from 5-benzyloxygramine and ethyl nitromalonate in toluene under reflux yielded 87% of the product. colab.ws

Yields for the preparation of hydroxyskatoles through the hydrogenolysis of benzyloxygramine isomers also highlight the efficiency of these transformations. The hydrogenolysis of 5-benzyloxygramine has been reported to yield 5-hydroxyskatole with yields ranging from 45% to 72% under different conditions, including hydrogenation in methanolic solution at 50 p.s.i. (62-70% yield) and atmospheric pressure (67.5% yield). cdnsciencepub.com The hydrogenolytic debenzylation of 7-benzyloxyskatole (a related compound, often obtained from 7-benzyloxyindole-3-carboxaldehyde) with palladium-charcoal catalyst in methanol gave 7-hydroxyskatole in 44.5% and 31% yields under atmospheric pressure. cdnsciencepub.com The synthesis of 6-hydroxyskatole from this compound via hydrogenation in ethyl acetate at 34 atmospheres pressure resulted in a yield of 30%. cdnsciencepub.com

Optimization of Reaction Conditions for Target Product Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of target products in the synthesis of benzyloxygramines and their derivatives. While specific detailed optimization studies solely focused on the synthesis of this compound are not extensively detailed in the provided results, the optimization of related reactions provides relevant context.

The reaction conditions for achieving optimum yields of hydroxyskatoles from benzyloxygramines have been determined by examining test samples using paper chromatography. cdnsciencepub.com This technique allowed for the monitoring of product formation and the detection of by-products under various conditions. cdnsciencepub.com

In a reported synthesis of 7-benzyloxygramine, specific conditions involving the reaction of 7-(benzyloxy)-1H-indole with aqueous dimethylamine and aqueous formaldehyde in acetic acid at 0°C, followed by stirring at room temperature for 3.5 hours, washing, pH adjustment, extraction, drying, evaporation, and crystallization, resulted in an 80% yield. chemicalbook.com This detailed procedure highlights the importance of controlled temperature, reaction time, and work-up procedures in achieving a favorable yield for this isomer.

General principles of reaction optimization, such as the selection of appropriate solvents, temperature, reaction time, and catalyst (in the case of hydrogenolysis), are critical for the efficient synthesis and transformation of benzyloxygramines.

Challenges in Preventing By-product Formation for Specific Isomers (e.g., 4- and 6-isomers of hydroxyskatoles)

Preventing the formation of unwanted by-products is a significant challenge in the synthesis and transformation of benzyloxygramines, particularly when preparing certain isomers of hydroxyskatoles. During the preparation of hydroxyskatoles via the hydrogenolysis of benzyloxygramines, significant by-product formation was not observed for the 5- and 7-isomers. cdnsciencepub.com However, it was found to be impossible to prevent by-product formation during the synthesis of the 4- and 6-isomers under the investigated conditions. cdnsciencepub.com

For example, the hydrogenation of this compound or 6-benzyloxyskatole in ethyl acetate at 34 atmospheres pressure yielded, in addition to the expected 6-hydroxyskatole, a smaller quantity of a second product. cdnsciencepub.com This by-product, which gave a yellow color with Ehrlich's reagent, was likely 6-hydroxy-3-methylindoline. cdnsciencepub.com The formation of such by-products can reduce the yield and purity of the desired hydroxyskatole isomers, necessitating purification steps like column chromatography. cdnsciencepub.com

These challenges underscore the need for careful control of reaction parameters and potentially the exploration of alternative synthetic routes or catalysts to minimize unwanted side reactions and improve the selectivity for specific isomers.

Related Synthetic Transformations and Derivatives

Benzyloxygramines serve as valuable intermediates for the synthesis of various related indole derivatives and functionalized heterocyclic systems.

Preparation of Hydroxyskatoles via Hydrogenolysis of Benzyloxygramines

A significant transformation of benzyloxygramines is their hydrogenolysis to yield the corresponding hydroxyskatoles. This method provides an alternative route for preparing 4-, 5-, 6-, and 7-hydroxyskatoles. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.netmolaid.com The debenzylation is typically carried out using catalytic hydrogenation, often with palladium-on-charcoal (Pd-C) as the catalyst. cdnsciencepub.com

Reported conditions for this transformation include hydrogenation in methanol at atmospheric pressure or 50 p.s.i. cdnsciencepub.com and hydrogenation in ethyl acetate at 34 atmospheres pressure. cdnsciencepub.com The yields of hydroxyskatoles obtained through this method can vary depending on the isomer and specific conditions, as highlighted in Section 2.3. cdnsciencepub.com For instance, 5-hydroxyskatole was obtained in yields ranging from 62% to 70% from 5-benzyloxygramine, while 6-hydroxyskatole was obtained in a 30% yield from this compound under specific hydrogenation conditions. cdnsciencepub.com

This hydrogenolytic cleavage of the benzyl ether protecting group is a common and effective strategy for unveiling the hydroxyl group in the synthesis of hydroxyskatoles from their benzyloxy precursors.

Synthesis of Other Benzyloxygramine Isomers (e.g., 4-Benzyloxygramine, 5-Benzyloxygramine, 7-Benzyloxygramine)

Besides this compound, other positional isomers such as 4-benzyloxygramine, 5-benzyloxygramine, and 7-benzyloxygramine are also relevant compounds in indole chemistry. While detailed synthetic procedures and yields for all isomers are not uniformly available in the provided results, their existence and use in synthesis are noted.

The synthesis of 7-benzyloxygramine has been reported with a detailed procedure involving the reaction of 7-(benzyloxy)-1H-indole with dimethylamine and formaldehyde, achieving an 80% yield. chemicalbook.com 5-Benzyloxygramine is mentioned as a starting material in reactions leading to functionalized indole derivatives. colab.wsgoogle.com The existence of 4-benzyloxygramine and this compound is also indicated in a list of gramine derivatives. google.com

These isomers are typically synthesized through methods that allow for the introduction of the benzyloxy group at the desired position of the indole core before or during the formation of the gramine side chain (3-(dimethylaminomethyl)indole).

Application in the Synthesis of Functionalized Heterocyclic Systems

Benzyloxygramines and related functionalized indoles serve as valuable building blocks in the synthesis of more complex functionalized heterocyclic systems. The indole core is a prevalent structure in many natural products and biologically active compounds, and the ability to introduce functional groups and further elaborate the structure is essential in medicinal chemistry and materials science.

One example of the application of a benzyloxy-substituted indole in the synthesis of a functionalized heterocyclic system is the preparation of ethyl 2-nitro-3-(5-benzyloxyindol-3-yl)propanoate from 5-benzyloxygramine. colab.ws This product is an intermediate in the synthesis of indoloquinones, which are a class of heterocyclic compounds. colab.ws

Furthermore, gramine, the parent compound of benzyloxygramines, has been utilized in the synthesis of carbazoles and pyrido[4,3-b]carbazoles, which are polycyclic heterocyclic systems. core.ac.uk A versatile intermediate, ethyl 3-(5-benzyloxy-3-indolyl)-2-cyanobutanoate, synthesized from 5-benzyloxyindole, can be further elaborated to afford substituted carbazoles. core.ac.uk This suggests that benzyloxy-substituted indoles, including benzyloxygramines, can be employed in similar strategies for constructing complex carbazole frameworks.

The identification of 5-benzyloxygramine as a compound that stabilizes protein-protein interactions of coronavirus nucleocapsid proteins also highlights the potential for benzyloxygramine derivatives to be applied in the design and synthesis of compounds with specific biological activities, which often involves the synthesis of functionalized heterocyclic systems. acs.org

These examples demonstrate the utility of benzyloxygramines and related indole derivatives as key intermediates in the synthesis of a variety of functionalized heterocyclic compounds with potential applications in diverse fields.

Applications in Medicinal Chemistry Research

As a Precursor in Drug Discovery

The synthesis of novel chemical entities with desired biological activities often relies on utilizing well-defined precursors and established synthetic methodologies. 6-Benzyloxygramine, with its functionalized indole core, can serve as a versatile building block in the synthesis of more complex molecules relevant to drug discovery.

Indole alkaloids represent a significant class of natural products with a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. researchgate.net The indole nucleus is a common structural motif in these compounds. nih.govresearchgate.net While specific examples of this compound being used directly in the synthesis of established bioactive indole alkaloids are not extensively detailed in the provided search results, its structural relationship to gramine (a naturally occurring indole alkaloid precursor) suggests its potential utility in the synthesis of indole alkaloid analogues. orgsyn.org Research in this area often involves the modular assembly of indole alkaloids from simple building blocks to generate diverse compound libraries for drug discovery. nih.gov The functional groups present in this compound could potentially be manipulated through various chemical reactions to construct the more complex ring systems and side chains characteristic of many indole alkaloids.

Heterocyclic compounds, which include indoles, are ubiquitous in pharmaceuticals, with a significant percentage of marketed drugs containing heterocyclic rings. data.govjru.edu.innih.govresearchgate.net The indole core of this compound makes it a member of this important class. Research in developing new heterocyclic compounds for pharmaceutical use often involves synthesizing libraries of derivatives to explore their biological activities. The functional handles on this compound, such as the benzyloxy group and the dimethylaminomethyl group, can be modified or serve as attachment points for further chemical elaboration, facilitating the synthesis of diverse heterocyclic structures. This makes this compound a potentially valuable intermediate in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.

Synthesis of Bioactive Indole Alkaloids and Analogues

Role in Understanding Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how variations in chemical structure correlate with changes in biological activity. By synthesizing and testing a series of compounds structurally related to a lead compound, researchers can identify key structural features responsible for activity, selectivity, and pharmacokinetic properties. oncodesign-services.com

Understanding how small molecules interact with biological targets (such as proteins or nucleic acids) at the molecular level is crucial for rational drug design. Techniques like molecular docking, X-ray crystallography, and binding affinity assays are employed for this purpose. researchgate.netunl.eduebi.ac.uk While research specifically on this compound's molecular interactions was not prominently featured in the search results, studies on closely related compounds, such as 5-Benzyloxygramine, provide insights into the types of interactions that benzyloxygramine derivatives can engage in. For instance, 5-Benzyloxygramine has been identified as a stabilizer of protein-protein interactions (PPIs) of coronavirus nucleocapsid proteins. nih.govmdpi.combiorxiv.org Structural studies, including X-ray crystallography, have shown that 5-Benzyloxygramine stabilizes protein dimers through hydrophobic interactions. mdpi.combiorxiv.org This suggests that this compound, possessing a similar benzyloxy group and indole core, could also engage in hydrophobic interactions with target proteins. Investigating the binding affinity of this compound to various biological targets and characterizing its molecular interactions through experimental and computational methods would contribute to understanding its potential mechanisms of action and guide the design of related compounds with improved binding properties.

Contribution to QSAR Studies of Indole Derivatives

Advanced Therapeutic Research Applications

Advanced therapeutic research explores novel approaches and compounds for treating diseases. Given the importance of indole derivatives in medicinal chemistry and the potential biological activities suggested by the structure of this compound, it can be considered for investigation in advanced therapeutic research. While direct evidence of this compound being in advanced clinical therapeutic use was not found, the research on 5-Benzyloxygramine as a protein-protein interaction stabilizer with antiviral activity against coronaviruses exemplifies the type of advanced therapeutic research where benzyloxygramine derivatives are being explored. nih.govmdpi.combiorxiv.org This research involves understanding the compound's ability to modulate protein function through specific interactions, leading to a therapeutic effect. Such studies highlight the potential for this compound and its derivatives to be investigated for their effects on various biological pathways and targets relevant to diseases, paving the way for potential advanced therapeutic applications.

Role in Antiviral Drug Design, specifically against Coronaviruses (e.g., MERS-CoV, SARS-CoV-2)

5-Benzyloxygramine has demonstrated antiviral activity against coronaviruses, including MERS-CoV and SARS-CoV-2 ebi.ac.uknih.govresearchgate.netrcsb.orgnih.govembopress.orgnih.govnih.gov. Its mechanism of action involves targeting the nucleocapsid (N) protein, a crucial component for the viral life cycle, including genome packaging and viral assembly nih.govembopress.orgnih.govmdpi.complos.org. The N protein's relatively low mutation rate across various coronaviruses makes it an attractive target for antiviral drug development nih.gov.

The nucleocapsid protein consists of structured N-terminal RNA-binding (N-NTD) and C-terminal dimerization (N-CTD) domains, connected by a central linker region nih.govembopress.orgnih.gov. The N-NTD is primarily responsible for RNA binding embopress.orgnih.govmdpi.com. Research indicates that 5-benzyloxygramine targets the N-terminal domain (N-NTD) of the coronavirus nucleocapsid protein nih.govmedchemexpress.comnih.govnih.gov. This targeting leads to the induction of non-native protein-protein interactions within the N-NTD nih.govnih.govnih.gov.

A key aspect of 5-benzyloxygramine's antiviral mechanism is its ability to induce non-native protein-protein interactions of the N protein nih.govnih.govnih.gov. This induction of non-native interactions leads to abnormal aggregation of the N protein ebi.ac.uknih.govresearchgate.netrcsb.orgnih.govembopress.orgmdpi.combiorxiv.org. This abnormal oligomerization and aggregation impair the normal function of the N protein, which is essential for viral replication and assembly nih.govembopress.orgnih.gov. Studies using techniques such as X-ray crystallography and small-angle X-ray scattering have confirmed that 5-benzyloxygramine stabilizes N-NTD dimers through hydrophobic interactions, resulting in this abnormal oligomerization ebi.ac.uknih.govresearchgate.netmedchemexpress.comrcsb.org.

Beyond MERS-CoV and SARS-CoV-2, 5-benzyloxygramine has demonstrated broad-spectrum antiviral activity against other coronaviruses nih.govnih.gov. This includes inhibition of Mouse Hepatitis Virus (MHV) and Porcine Epidemic Diarrhea Virus (PEDV) nih.gov. The effectiveness against various coronaviruses suggests that its mechanism targeting the N-NTD and inducing non-native PPIs is applicable across different viral species within the coronavirus family nih.govnih.gov.

Structural analysis, particularly through X-ray crystallography, has provided insights into how 5-benzyloxygramine interacts with the N-NTD. The crystal structure of the MERS-CoV N-NTD complexed with 5-benzyloxygramine (PDB: 6KL6) has been determined rcsb.orgebi.ac.uk. This structure reveals that 5-benzyloxygramine targets a non-native interface of the dimeric N-NTD, binding to hydrophobic pockets in both protomers researchgate.netrcsb.orgembopress.org.

While 5-benzyloxygramine interacts with the N-NTD of various coronaviruses, studies comparing the binding orientation with different N-NTDs, such as MERS-CoV and SARS-CoV-2, have revealed differences nih.govnih.gov. Although hydrophobic interactions remain the primary stabilizing force in both complexes, the orientation of 5-benzyloxygramine within the binding pocket can be reversed between different viral N-NTDs nih.govnih.gov. For instance, in the MERS-CoV N-NTD:P3 complex, a phenylalanine residue was found to stabilize both moieties of P3, whereas in the SARS-CoV-2 N-NTD:P3 complex, an isoleucine residue formed only one interaction with the benzene ring of P3 nih.govnih.gov. Despite these variations in specific interactions and orientation, the compound is still able to accommodate a hydrophobic pocket in the N-NTD to mediate the non-native PPI, contributing to its broad-spectrum activity nih.govnih.gov.

Here is a summary of the interaction characteristics:

| Coronavirus N-NTD | Key Interacting Residue | 5-Benzyloxygramine Orientation | Primary Interaction Type |

| MERS-CoV | Phenylalanine (Phe) | Standard | Hydrophobic, π-cation nih.gov |

| SARS-CoV-2 | Isoleucine (Ile) | Reversed | Hydrophobic, π-π, π-alkyl nih.gov |

Structural Basis of Interaction with N-NTD (e.g., crystal structure analysis)

Research into Antialgal and Cyanobacterial Growth Inhibition (as a gramine derivative)

Research into the inhibition of algal and cyanobacterial growth is significant due to the environmental and health issues associated with harmful algal and cyanobacterial blooms in freshwater environments. Gramine derivatives, including synthetic variants, have been studied for their potential in controlling the proliferation of these microorganisms. google.com

One area of investigation has involved evaluating the inhibitory effect of various gramine derivatives on the growth of Microcystis aeruginosa, a common bloom-forming cyanobacterium. google.com In studies assessing the activity of different gramine derivatives against M. aeruginosa, this compound was included in a panel of tested compounds. google.com

Detailed research findings regarding the inhibitory effect of this compound on the growth of M. aeruginosa have been documented. google.com The inhibitory effect was assessed, and a specific value associated with this compound's activity was reported in comparative studies of gramine derivatives. google.com

| Compound | Inhibitory Effect Value (M. aeruginosa) |

| This compound | 2.12 |

Note: The specific units or precise meaning of the "Inhibitory Effect Value" of 2.12 for this compound are presented as found in the source material in the context of comparative testing of gramine derivatives against M. aeruginosa growth. google.com

This research highlights the inclusion of this compound in studies exploring the potential of gramine derivatives as agents for controlling cyanobacterial growth. google.com

Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

The indole framework is a prevalent structural motif in natural products and pharmacologically active compounds. 6-Benzyloxygramine, with its pre-installed substitution pattern, is a convenient starting material for introducing the 6-benzyloxyindole unit into larger molecules.

Intermediate in the Preparation of Substituted Indoles

This compound can be utilized as an intermediate in the synthesis of other substituted indoles, particularly those with modifications at the C3 position or further elaborations on the indole ring. While direct examples of this compound being converted to other substituted indoles within the search results are limited, the related compound gramine (3-(dimethylaminomethyl)indole) is a well-established intermediate for functionalizing the C3 position of the indole ring through displacement of the dimethylamino group by various nucleophiles nih.gov. By extension, this compound is expected to undergo similar transformations, allowing for the introduction of different substituents at the C3 position of the 6-benzyloxyindole core.

Furthermore, the benzyloxy group at the C6 position serves as a protected hydroxyl group. This protecting group can be removed later in a synthesis to yield the corresponding 6-hydroxyindole derivative. The synthesis of 6-hydroxyskatole (6-hydroxy-3-methylindole) has been achieved through the hydrogenolysis of this compound cdnsciencepub.com. This demonstrates the role of this compound as a precursor to 6-oxygenated indole structures.

Use in the Synthesis of Other Heterocyclic Scaffolds

The indole ring system itself is a bicyclic heterocycle. This compound, containing this core, can be incorporated into more complex polycyclic structures. While specific examples directly detailing the use of this compound in the synthesis of other diverse heterocyclic scaffolds beyond substituted indoles were not explicitly found in the provided search results, related indole derivatives are known to be employed in the construction of various fused heterocyclic systems. For instance, tryptophan, an amino acid containing an indole ring, is a precursor for various alkaloids featuring fused heterocyclic frameworks mdpi.com. The chemical versatility of the indole nucleus allows for its participation in reactions that build additional rings, leading to more complex heterocyclic architectures bhu.ac.innih.govresearchgate.netrsc.orgnih.gov. Given the reactive gramine side chain and the functionalizable indole core, this compound possesses the structural features that would enable its use in such cyclization or coupling reactions to form novel heterocyclic scaffolds.

Role in Catalytic Reactions

Catalytic reactions play a crucial role in modern organic synthesis, offering efficient and selective routes to desired products. This compound can participate in or be a substrate for various catalytic transformations.

Hydrogenation and Hydrogenolysis Reactions

Hydrogenation involves the addition of hydrogen to unsaturated bonds, while hydrogenolysis involves the cleavage of sigma bonds by hydrogen illinois.edu. Catalytic hydrogenation is a common method for the debenzylation of benzyl ethers. As this compound contains a benzyloxy group, it can undergo catalytic hydrogenolysis to cleave the benzyl-oxygen bond, yielding the corresponding 6-hydroxygramine. As mentioned earlier, the synthesis of 6-hydroxyskatole from this compound involves hydrogenation conditions, which can lead to both reduction of the indole ring and hydrogenolysis of the benzyloxy group depending on the conditions cdnsciencepub.com. Another study describes the hydrogenolysis of 5-benzyloxygramine to 5-hydroxyskatole using Pd/C catalyst sci-hub.se. These examples highlight the susceptibility of the benzyloxy group in gramine derivatives, including this compound, to catalytic hydrogenolysis.

Data from a study on the preparation of hydroxyskatoles illustrates the outcome of hydrogenolysis of benzyloxygramine derivatives:

| Starting Material | Catalyst | Conditions | Product | Yield | Melting Point (°C) |

| 5-Benzyloxygramine | Pd-C | Methanol, 50 p.s.i., Room Temperature | 5-Hydroxyskatole | 62% | 114 |

| This compound | Pd-C | Ethyl acetate, Atmospheric Pressure, 8h | 6-Hydroxyskatole | 30% | 162 |

| This compound | Pd-C | Isopropanol, Reflux, 5h | 6-Benzyloxyskatole | 89% | 148 |

Note: Yields and melting points are representative based on the cited literature cdnsciencepub.comsci-hub.se. Different conditions and procedures may lead to variations in yield and physical properties.

Development of Novel Synthetic Methodologies

The unique structural features of this compound lend themselves to the development of new synthetic methodologies. Its gramine side chain is known to participate in various reactions, and the benzyloxy-substituted indole core provides a handle for further functionalization or deprotection. The exploration of novel synthetic routes often involves utilizing readily available starting materials like indole derivatives to construct complex targets luc.edursc.orgscirp.orgnobelprize.org. While direct methodologies specifically developed for or from this compound were not extensively detailed in the search results, its existence and use in the synthesis of compounds like hydroxyskatoles cdnsciencepub.com suggest that it has been a subject in the development of specific synthetic routes to oxygenated indole derivatives. The gramine structure itself has been a key component in developing methods for C3 functionalization of indoles bhu.ac.in. Therefore, this compound likely plays a role in advancing synthetic strategies towards substituted indoles and related structures.

Contribution to Electro-Organic Synthesis

Electro-organic synthesis, or electrosynthesis, is a powerful technique that utilizes electrical energy to drive chemical reactions, offering an alternative to traditional redox methods that often require stoichiometric amounts of chemical oxidants or reductants wikipedia.orgnih.govrsc.org. This approach is considered environmentally benign and can provide enhanced selectivity and yields wikipedia.orggamry.com. Electrochemical reactions occur in an electrochemical cell where electron transfer takes place between an electrode and an organic substrate, generating reactive intermediates such as radicals, ions, or radical ions gamry.combeilstein-journals.orgnih.govnih.gov.

The process typically involves an anode where oxidation occurs and a cathode where reduction takes place gamry.com. By controlling parameters such as electrical potential, current density, and electrode material, chemists can influence the reaction pathway and selectivity gamry.com. Electrosynthesis has been applied to a wide range of transformations, including oxidations, reductions, and coupling reactions nih.govnih.gov. For instance, anodic oxidation can lead to the formation of radical cations, which can subsequently undergo further reactions nih.gov. The use of specific electrode materials, such as boron-doped diamond (BDD) electrodes, can be crucial for achieving desired transformations nih.govnih.gov.

While direct literature detailing the specific use of this compound in electro-organic synthesis was not found in the consulted sources, the presence of the indole core and the benzyloxy group suggests potential avenues for exploration. Indole derivatives are known to participate in electrochemical transformations, and the oxidation or reduction of these moieties could lead to reactive intermediates. The gramine functionality (dimethylaminomethyl group) could also influence the electrochemical behavior or serve as a handle for further functionalization under electrochemical conditions. Research in electro-organic synthesis continues to expand the scope of accessible transformations, and compounds like this compound, with their distinct structural features, represent potential substrates for developing novel electrochemical methodologies.

Alkoxy Radical

Alkoxy radicals are highly reactive intermediates characterized by a radical center on an oxygen atom directly bonded to an alkyl group researchgate.netmdpi.comnih.gov. These species have emerged as versatile tools in organic synthesis, enabling a variety of transformations that are challenging to achieve through polar mechanisms researchgate.netmdpi.comnih.govchemrxiv.orgrsc.org. The generation of alkoxy radicals has been a key area of research, with advancements in areas such as photocatalysis providing convenient access to these species from various precursors, including alcohols researchgate.netmdpi.comnih.govchemrxiv.orgnih.gov.

Reactions involving alkoxy radicals often proceed via elementary steps such as β-scission (fragmentation), hydrogen atom abstraction (HAT), and addition to unsaturated systems researchgate.netmdpi.comchemrxiv.orgrsc.org. The reactivity of alkoxy radicals can be influenced by their structure; for example, benzyloxyl radicals, which are relevant due to the benzyloxy group in this compound, have been studied for their electron transfer properties nih.gov. Research suggests that the aromatic ring in benzyloxyl radicals can act as an electron relay, mediating electron transfer nih.gov.

Alkoxy radical-mediated reactions have been applied in various synthetic contexts, including functionalization of C-H bonds and the construction of complex molecular architectures mdpi.comnih.gov. Examples include Minisci-type reactions and transformations involving intramolecular cyclization or rearrangement following radical generation mdpi.comchemrxiv.orgrsc.orgnih.gov. The generation of alkoxy radicals from unfunctionalized alcohols through catalytic methods is an active area of investigation, opening up new possibilities for utilizing readily available starting materials nih.gov.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatizations for Enhanced Bioactivity

A significant direction for future research involves the exploration of novel derivatizations of 6-Benzyloxygramine to enhance its bioactivity. This strategy is based on the understanding that structural modifications can optimize interactions with biological targets, improve pharmacokinetic properties, and potentially broaden the spectrum of activity. While the provided search results specifically mention 5-benzyloxygramine (a related compound) targeting the nucleocapsid protein of coronaviruses, inducing non-native protein-protein interactions and showing antiviral activity, this highlights the potential of benzyloxygramine derivatives as antiviral agents ebi.ac.ukmdpi.comnih.govresearchgate.net. Future studies could involve synthesizing a library of this compound derivatives with variations in the benzyloxy and gramine moieties. These modifications could aim to improve binding affinity to viral proteins, enhance cellular uptake, or reduce potential off-target effects. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features responsible for enhanced bioactivity.

Advanced Computational Studies (e.g., Molecular Docking, MD Simulations)

Advanced computational studies, such as molecular docking and molecular dynamics (MD) simulations, are poised to play a vital role in the future research of this compound. These in silico methods provide valuable insights into the potential binding modes and interactions of small molecules with biological targets, complementing experimental analyses nih.govfrontiersin.orgplos.orgfrontiersin.orgnih.gov. Molecular docking can be used to predict how this compound and its derivatives might bind to specific viral proteins, such as those involved in replication or assembly, or host factors crucial for viral infection. MD simulations can further refine these predictions by providing dynamic information about the stability of the protein-ligand complex and the nature of the interactions over time nih.govfrontiersin.orgplos.orgfrontiersin.orgnih.gov. This approach can help prioritize the most promising derivatives for synthesis and experimental testing, saving time and resources. For instance, studies on related compounds targeting coronavirus proteins have utilized these techniques to understand binding mechanisms and predict inhibitory activity frontiersin.orgfrontiersin.orgnih.gov.

Integration into High-Throughput Screening Platforms

Integrating this compound and its derivatives into high-throughput screening (HTS) platforms is another key future direction. HTS allows for the rapid automated testing of large libraries of compounds against specific biological targets or phenotypic assays bmglabtech.com. This approach can efficiently identify compounds with desired activities from a large collection. Given the potential of benzyloxygramine derivatives as antiviral agents, incorporating them into HTS campaigns targeting various viral proteins or pathways could accelerate the discovery of potent inhibitors. HTS is widely used in the pharmaceutical industry to screen compound libraries for activity against pharmacological targets bmglabtech.com. This would involve developing appropriate assay formats compatible with HTS automation to measure the inhibitory effect of the compounds. The search results indicate that high-throughput virtual screening has been used to identify potential drug candidates targeting coronavirus proteins, suggesting the relevance of screening platforms in this research area mdpi.com.

Development of Pan-CoV Inhibitors and Broader Antiviral Strategies

Research into this compound is relevant to the development of pan-CoV inhibitors and broader antiviral strategies. The ongoing nature of coronavirus outbreaks, including the emergence of new variants, highlights the need for broad-spectrum antiviral agents nih.govipbcams.ac.cn. While some research on related compounds has focused on specific coronaviruses like MERS-CoV, future work could explore the activity of this compound derivatives against a wider range of coronaviruses and potentially other enveloped viruses ebi.ac.ukmdpi.comnih.govresearchgate.netnih.gov. Targeting conserved viral proteins or host factors essential for the life cycle of multiple viruses are key strategies for developing pan-antiviral compounds nih.govmdpi.com. Research on 5-benzyloxygramine targeting the conserved nucleocapsid protein suggests a potential avenue for pan-coronavirus activity ebi.ac.ukmdpi.comnih.govresearchgate.net. Future studies could investigate the mechanism of action of this compound and its derivatives to determine if they target conserved viral or host pathways, thus offering potential as broad-spectrum antiviral agents.

Sustainable and Green Chemistry Approaches in Synthesis

The development of sustainable and green chemistry approaches for the synthesis of this compound and its derivatives is an important future direction. Traditional chemical synthesis methods can involve hazardous solvents, generate significant waste, and consume considerable energy researchgate.netjocpr.com. Applying green chemistry principles aims to minimize the environmental impact of chemical processes researchgate.netjocpr.comacs.org. Future research could focus on developing more environmentally friendly synthetic routes for this compound, such as using renewable feedstocks, less toxic solvents (or solvent-free conditions), and more efficient catalysts researchgate.netjocpr.comacs.orgsynthiaonline.comnih.gov. Techniques like microwave chemistry or mechanochemistry, which can reduce reaction times and solvent usage, could be explored nih.gov. The principles of atom economy, which maximize the incorporation of reactants into the final product, will also be a key consideration in designing greener synthetic pathways acs.org.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.